N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide
Description
N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a branched sec-butyl group at the N1 position and a 4-chlorobenzyl substituent at the N2 position. The oxalamide backbone (N1-C(=O)-C(=O)-N2) provides structural rigidity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The sec-butyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N'-butan-2-yl-N-[(4-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-9(2)16-13(18)12(17)15-8-10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKMXRNQYJGRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide typically involves the reaction of sec-butylamine with 4-chlorobenzyl chloride in the presence of a base to form the corresponding amine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxalamic acids or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxalamides with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide and analogous oxalamide derivatives reported in the literature:
Table 1: Structural and Functional Comparison of Selected Oxalamide Compounds
Key Observations:
However, compound 56’s 4-methoxyphenethyl group introduces additional hydrophobicity and steric bulk, which may explain its role in inhibiting cytochrome P450 4F11 . Heterocyclic substituents, such as the pyridinylethyl group in S336 , enhance flavor-enhancing properties by mimicking glutamate’s interaction with umami taste receptors. In contrast, the target compound’s sec-butyl group lacks such polar functionality, implying divergent applications.
Synthetic Accessibility
- Yields for oxalamides vary significantly: compound 56 was synthesized in 23% yield, while N1-(3-ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) achieved 83% yield. The sec-butyl group in the target compound may pose synthetic challenges due to steric hindrance during amide bond formation.
Pharmacological Potential The branched sec-butyl group in the target compound contrasts with the cyclic indanyl group in AWS-I-50 , a potent HIV-1 inhibitor. While AWS-I-50’s rigid indane scaffold optimizes target binding, the sec-butyl’s flexibility could favor metabolic clearance, reducing therapeutic efficacy.
Regulatory and Commercial Relevance
- S336 has regulatory approval as a flavoring agent, underscoring the importance of substituent choice for safety and functionality. The 4-chlorobenzyl group in the target compound lacks such approvals, necessitating toxicological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
